REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].OB(O)[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=1.I[C:19]1[CH:20]=[C:21]([CH:25]=[CH:26][CH:27]=1)[C:22]([OH:24])=[O:23]>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:16][O:15][C:11]1[CH:10]=[C:9]([C:19]2[CH:27]=[CH:26][CH:25]=[C:21]([C:22]([OH:24])=[O:23])[CH:20]=2)[CH:14]=[CH:13][CH:12]=1 |f:0.1.2,6.7.8|
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Name
|
|
Quantity
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11.13 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
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OB(C1=CC(=CC=C1)OC)O
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Name
|
|
Quantity
|
8.68 g
|
Type
|
reactant
|
Smiles
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IC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
138 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
78.6 mg
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Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at the same temperature for 4 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
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WASH
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Details
|
the filtrate was washed twice with diethyl ether
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Type
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FILTRATION
|
Details
|
The precipitated powder was collected by filtration
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Type
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DISSOLUTION
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Details
|
dissolved in ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The solution was dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
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WASH
|
Details
|
The residue was washed with n-hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
|
COC=1C=C(C=CC1)C1=CC(=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |